Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate
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Overview
Description
Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a boronate ester group, which is known for its utility in various chemical reactions, particularly in the field of organic synthesis. The chromene scaffold is a common structural motif in many natural products and synthetic compounds, making this compound of significant interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate typically involves the formation of the chromene core followed by the introduction of the boronate ester group. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate to form the chromene core. This is followed by a Suzuki-Miyaura coupling reaction to introduce the boronate ester group. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The boronate ester group can participate in substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various aryl or alkyl groups .
Scientific Research Applications
Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging and sensing applications.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications. The chromene core can also interact with biological targets, potentially affecting various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate: shares similarities with other boronate ester-containing compounds, such as:
Uniqueness
What sets this compound apart is its unique combination of the chromene core and the boronate ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Biological Activity
Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, biological assays, and structure-activity relationships.
Molecular Formula: C16H19B1O5
Molecular Weight: 304.23 g/mol
IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves the borylation of chromene derivatives. Recent studies have optimized reaction conditions using copper(I) catalysts to enhance yields and selectivity. The following table summarizes some key synthetic routes:
Method | Conditions | Yield (%) |
---|---|---|
Copper(I) catalyzed borylation | THF with NaOtBu and phosphine ligand | 85 |
Microwave-assisted synthesis | CEM Discover System with TLC monitoring | 90 |
Conventional heating | Reflux in organic solvents | 75 |
Antioxidant Activity
This compound exhibits significant antioxidant properties. In vitro assays demonstrated that the compound effectively scavenges free radicals and inhibits lipid peroxidation. The IC50 values for DPPH radical scavenging were found to be lower than those of standard antioxidants like ascorbic acid.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. In cell culture studies using lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve inhibition of NF-kB signaling pathways.
Anticancer Properties
Initial evaluations of the anticancer activity of this compound have shown promising results against various cancer cell lines. The compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM. Flow cytometry analysis confirmed increased annexin V staining in treated cells.
Structure-Activity Relationship (SAR)
The presence of the dioxaborolane moiety is crucial for enhancing the biological activity of the chromene scaffold. Studies have shown that modifications at the C7 position significantly impact the potency of the compound:
Substituent | Biological Activity |
---|---|
Hydroxyl group | Increased antioxidant activity |
Methyl group | Enhanced anticancer activity |
Fluorine atom | Improved selectivity for cancer cells |
Case Studies
- Antioxidant Efficacy in Neuroprotection : A study investigated the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. Results indicated a significant reduction in neuronal cell death compared to untreated controls.
- Anti-inflammatory Mechanism Exploration : Another study focused on elucidating the molecular pathways involved in the anti-inflammatory effects. The compound was shown to downregulate COX-2 expression and inhibit prostaglandin E2 production.
Properties
Molecular Formula |
C18H21BO6 |
---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromene-3-carboxylate |
InChI |
InChI=1S/C18H21BO6/c1-6-22-15(20)13-9-11-7-8-12(10-14(11)23-16(13)21)19-24-17(2,3)18(4,5)25-19/h7-10H,6H2,1-5H3 |
InChI Key |
CXQLJSVAXDVOND-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)OCC |
Origin of Product |
United States |
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